molecular formula C11H11ClN4O2 B7778981 CID 162834

CID 162834

Cat. No. B7778981
M. Wt: 266.68 g/mol
InChI Key: DWPQODZAOSWNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 162834 is a useful research compound. Its molecular formula is C11H11ClN4O2 and its molecular weight is 266.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 162834 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 162834 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells

    CID is used to study biological processes with precision and spatiotemporal resolution. It has applications in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation in Mammals

    Engineered PROTAC-CID systems offer versatile tools for gene regulation and editing in human cells and mice. These systems can fine-tune gene expression and multiplex biological signals (Ma et al., 2023).

  • Reversible Protein Localization

    A photocaged-photocleavable CID system offers a novel method for rapidly activating and deactivating protein dimerization using light, with applications in controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).

  • HSCT for Primary Combined Immunodeficiency

    CID in allogeneic hematopoietic stem cell transplantation shows promise for treating combined immunodeficiencies. CD45RA depletion using magnetic CD45RA beads in this context has shown positive outcomes (Touzot et al., 2015).

  • Solving Cell Biology Problems

    CID has been instrumental in addressing various issues in cell biology, such as lipid second messengers and small GTPases. It has improved specificity and allows manipulation of multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency in Barley

    In agriculture, CID, specifically carbon isotope discrimination, has been used as a criterion for improving water use efficiency and productivity in barley under various conditions (Anyia et al., 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPQODZAOSWNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 162834

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Sengmany, SD Hellyer, S Albold, T Wang, PJ Conn… - …, 2019 - Elsevier
Allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu 5 ) have been proposed as potential therapies for various CNS disorders. These ligands bind to sites …
Number of citations: 18 www.sciencedirect.com

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